molecular formula C23H19FN4O4S B2981694 N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252901-33-9

N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2981694
CAS RN: 1252901-33-9
M. Wt: 466.49
InChI Key: WOPKQQWOSQOKTH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19FN4O4S and its molecular weight is 466.49. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is part of a new series of pyrimidine derivatives synthesized for biological applications. The synthesis and biological activity of similar pyrimidine compounds have been studied, showing potential larvicidal activity against various larvae stages and significant cytotoxicity against certain cancer cell lines. These compounds, including derivatives like 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, exhibit noteworthy biological activities (Gorle et al., 2016).

Radiosynthesis for Imaging Applications

In the context of medical imaging, especially positron emission tomography (PET), compounds structurally related to N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been used. For example, [18F]PBR111, a radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been synthesized for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008).

Anticancer Applications

Several pyrimidine derivatives, closely related to N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results against a range of human cancer cell lines, demonstrating their potential as anticancer agents (Hosamani et al., 2015).

Enzyme Inhibition for Therapeutic Purposes

Related compounds have been explored for their role in inhibiting specific enzymes, potentially offering therapeutic benefits. For instance, certain pyrimidine derivatives act as inhibitors of histone deacetylases (HDACs), which are important in cancer treatment. These compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have demonstrated significant antitumor activity in vivo and are being considered for clinical trials (Zhou et al., 2008).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-acetylaniline with 2-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-acetylaniline", "2-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one", "Acetic anhydride", "Pyridine", "Sodium acetate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-acetylaniline is reacted with 2-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one in ethanol in the presence of sodium acetate to form the intermediate N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 2: The intermediate is then acetylated using acetic anhydride and pyridine in diethyl ether to yield the final product N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1252901-33-9

Molecular Formula

C23H19FN4O4S

Molecular Weight

466.49

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19FN4O4S/c1-14(29)25-17-6-8-18(9-7-17)26-20(30)13-27-19-10-11-33-21(19)22(31)28(23(27)32)12-15-2-4-16(24)5-3-15/h2-11H,12-13H2,1H3,(H,25,29)(H,26,30)

InChI Key

WOPKQQWOSQOKTH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

solubility

not available

Origin of Product

United States

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